2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid
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Overview
Description
2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzyloxy group and a prop-1-en-1-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzoic acid derivative under acidic conditions.
Introduction of the Prop-1-en-1-yl Group: This step involves the alkylation of the benzene ring using a prop-1-en-1-yl halide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The prop-1-en-1-yl group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the prop-1-en-1-yl group can undergo metabolic transformations. These interactions and transformations can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzene
- 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoate
- 2-(Benzyloxy)-3-(prop-1-en-1-yl)benzamide
Uniqueness
2-(Benzyloxy)-3-(prop-1-en-1-yl)benzoic acid is unique due to the presence of both the benzyloxy and prop-1-en-1-yl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88466-25-5 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-phenylmethoxy-3-prop-1-enylbenzoic acid |
InChI |
InChI=1S/C17H16O3/c1-2-7-14-10-6-11-15(17(18)19)16(14)20-12-13-8-4-3-5-9-13/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
KAMHMZSHGUYPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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